molecular formula C12H12BrFN2O B13946481 1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone

1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone

Katalognummer: B13946481
Molekulargewicht: 299.14 g/mol
InChI-Schlüssel: PMVWSSZFVSXLLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to the benzimidazole core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions

1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of drugs targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The pathways involved include inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[6-Bromo-4-fluoro-1-(1-methylethyl)-1H-benzimidazol-2-yl]ethanone is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and isopropyl groups makes it a versatile intermediate in various synthetic pathways .

Eigenschaften

Molekularformel

C12H12BrFN2O

Molekulargewicht

299.14 g/mol

IUPAC-Name

1-(6-bromo-4-fluoro-1-propan-2-ylbenzimidazol-2-yl)ethanone

InChI

InChI=1S/C12H12BrFN2O/c1-6(2)16-10-5-8(13)4-9(14)11(10)15-12(16)7(3)17/h4-6H,1-3H3

InChI-Schlüssel

PMVWSSZFVSXLLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.